molecular formula C11H13NO2 B12918011 (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B12918011
M. Wt: 191.23 g/mol
InChI Key: NZIAOXLDVHVVAD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone is a chiral compound with a hydroxyl group attached to a pyrrolidine ring, which is further connected to a phenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of a pyrrolidine derivative with a phenylmethanone precursor. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated pyrrolidines, ketones, and alcohols.

Scientific Research Applications

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

[(3S)-3-hydroxypyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1

InChI Key

NZIAOXLDVHVVAD-JTQLQIEISA-N

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.